3-(Furan-2-yl)-2-methyl-3-oxopropanal
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Overview
Description
3-(Furan-2-yl)-2-methyl-3-oxopropanal is an organic compound that features a furan ring, a methyl group, and an oxopropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-methyl-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of furan derivatives with acylating agents under controlled conditions. For instance, the reaction of furan with acetic anhydride in the presence of a catalyst such as sulfuric acid can yield the desired compound . Another method involves the use of furan-2-carboxaldehyde as a starting material, which undergoes a series of reactions including oxidation and methylation to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2-methyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Furan-2-yl)-2-methyl-3-oxopropanal has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-methyl-3-oxopropanal involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π stacking interactions, while the oxopropanal group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxaldehyde: Shares the furan ring but lacks the methyl and oxopropanal groups.
2-Methylfuran: Contains a methyl group on the furan ring but lacks the oxopropanal moiety.
3-(Furan-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of the oxopropanal group.
Uniqueness
The presence of both the furan ring and the oxopropanal group allows for versatile chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(furan-2-yl)-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C8H8O3/c1-6(5-9)8(10)7-3-2-4-11-7/h2-6H,1H3 |
InChI Key |
DXZZNKVNIZQBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C1=CC=CO1 |
Origin of Product |
United States |
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